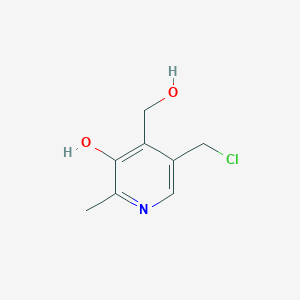

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol

Übersicht

Beschreibung

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a hydroxyl group, a chloromethyl group, and a methyl group attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of 4-picoline or isonicotinic acid. These methods are preferred due to their high yield and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine carboxaldehyde.

Reduction: Formation of pyridinemethanol derivatives.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in nucleophilic substitution reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Pyridinemethanol: Lacks the chloromethyl and methyl groups, making it less reactive in certain chemical reactions.

5-Chloromethyl-2-methylpyridine: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

3-Hydroxy-2-methylpyridine: Lacks the chloromethyl group, limiting its use in substitution reactions.

Uniqueness

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (hydroxyl, chloromethyl, and methyl) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Biologische Aktivität

5-(Chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloromethyl group : Enhances reactivity through nucleophilic substitution.

- Hydroxymethyl group : Capable of forming hydrogen bonds, which may influence interactions with biological targets.

- Methyl group : Contributes to lipophilicity and overall stability.

These functional groups enable the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can engage in hydrogen bonding with active sites on enzymes, potentially inhibiting their activity.

- Nucleophilic Substitution Reactions : The chloromethyl group allows for substitution reactions that can modify biological molecules, influencing their function and activity.

- Antimicrobial Activity : Research has indicated that compounds containing pyridine structures often exhibit antimicrobial properties, which may extend to this compound as well .

Antimicrobial Properties

Pyridine derivatives have been extensively studied for their antimicrobial effects. In a study examining various pyridine compounds, it was noted that those with hydroxyl groups exhibited enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of both hydroxymethyl and chloromethyl groups in this compound may contribute to its efficacy against these organisms .

Antiviral Potential

Given the rising need for antiviral agents, especially during the COVID-19 pandemic, compounds like this compound are being explored for their potential antiviral activities. The structural features that allow for interaction with viral proteins could be crucial in developing new antiviral therapies .

Case Studies

- Synthesis and Biological Testing : A recent study synthesized several pyridine derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead structure for drug development .

- Comparative Analysis : In comparative studies with similar compounds lacking certain functional groups (e.g., 4-Pyridinemethanol), this compound demonstrated superior reactivity and biological activity due to its unique combination of functional groups.

Research Findings

| Property/Activity | Observations |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Enzyme Interaction | Potential inhibition via hydrogen bonding |

| Nucleophilic Substitution | Reactivity due to chloromethyl group |

| Antiviral Potential | Under investigation; promising structural features |

Eigenschaften

IUPAC Name |

5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDHRNXIPTYGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161176 | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13983-22-7 | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.